REACTION_SMILES
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[Br:1][CH2:2][c:3]1[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[cH:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]12.[CH3:21][N:22]([CH3:23])[CH:24]=[O:25].[N-:18]=[N+:19]=[N-:20].[Na+:17]>>[CH2:2]([c:3]1[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[cH:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]12)[N:18]=[N+:19]=[N-:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1c2ccccc2cc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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[N-]=[N+]=NCc1c2ccccc2cc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |